Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-
Description
The compound "Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-" is a highly substituted benzoic acid derivative characterized by:
Properties
CAS No. |
56918-92-4 |
|---|---|
Molecular Formula |
C33H27N9O7S |
Molecular Weight |
693.7 g/mol |
IUPAC Name |
5-[[4-[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C33H27N9O7S/c1-18-16-27(41-38-23-10-13-25(14-11-23)50(47,48)49)30(35)31(29(18)34)42-39-22-8-6-20(7-9-22)36-32(44)19-2-4-21(5-3-19)37-40-24-12-15-28(43)26(17-24)33(45)46/h2-17,43H,34-35H2,1H3,(H,36,44)(H,45,46)(H,47,48,49) |
InChI Key |
DJMAQCZODPUFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)N)N=NC5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate azo compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific solvents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex azo dyes
Biology
In biological research, the compound is used as a staining agent due to its vivid color. It can bind to specific biomolecules, allowing for the visualization of cellular structures under a microscope.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of azo groups and sulfonic acid groups can interact with biological targets, leading to various pharmacological effects.
Industry
Industrially, the compound is used in the production of dyes for textiles, plastics, and inks
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reduction to form aromatic amines. These amines can interact with biological molecules, leading to various biochemical effects. The sulfonic acid group enhances the solubility of the compound in aqueous environments, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Benzoic Acid Derivatives
Structural and Electronic Properties
Table 1: Substituent Effects on Key Properties
Key Observations :
- The target compound’s sulfophenyl and azo groups significantly lower its pKa compared to simpler derivatives, enhancing solubility and interaction with biological targets .
- Diamino groups increase electron-donating capacity, contrasting with electron-withdrawing groups (e.g., -NO₂, -Cl) in analogs like , which reduce pKa further .
Table 2: Bioactivity Comparison
Key Observations :
- The target’s azo-linked sulfophenyl groups may mimic phenolic inhibitors of T3SS (e.g., benzoic acid in E. amylovora), though its larger size could limit membrane permeability .
- Unlike Am-/Ch-series derivatives, the target’s activity is likely driven by steric effects rather than direct retinoid signaling due to its lack of polyene chains .
Industrial and Analytical Relevance
- Extraction Efficiency : Benzoic acid derivatives with -SO₃H (e.g., target compound) exhibit higher distribution coefficients (m >10) in emulsion liquid membranes compared to acetic acid (m ~0.5), enabling rapid wastewater treatment .
- Biosensor Recognition: Ortho-hydroxy and para-azo substituents in the target may enhance fluorescence signaling in yeast-based biosensors, similar to p-aminobenzoic acid (pABA) .
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